(2-METHOXYPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
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Overview
Description
(2-METHOXYPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a methoxyphenyl group and a methylbenzimidazole moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method is to react ortho-phenylenediamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions. The reaction mixture is usually heated and stirred for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of benzimidazole derivatives, including this compound, can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-METHOXYPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(2-METHOXYPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-METHOXYPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as the inhibition of cancer cell growth or the prevention of viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: Lacks the methoxyphenyl group.
2-Methoxybenzimidazole: Lacks the methyl group on the benzimidazole ring.
Uniqueness
(2-METHOXYPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is unique due to the presence of both the methoxyphenyl and methylbenzimidazole moieties. This combination of functional groups can enhance its biological activity and specificity compared to simpler benzimidazole derivatives .
Properties
IUPAC Name |
(2-methoxyphenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-13-8-4-5-9-14(13)18(11)16(19)12-7-3-6-10-15(12)20-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNNIZCJHAUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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